An In-Depth Technical Guide to [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
An In-Depth Technical Guide to [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride (CAS Number: 521980-26-7), a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Drawing upon established chemical principles and data from structurally related compounds, this document offers insights into its synthesis, physicochemical properties, reactivity, and applications, with a strong emphasis on safe and effective laboratory practices.
Introduction: A Key Building Block for Bioactive Molecules
[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride belongs to the class of sulfonyl chlorides, which are highly valuable reagents in the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The unique diaryl ether scaffold of this particular sulfonyl chloride, featuring a methoxy substituent, offers a distinct three-dimensional structure that can be exploited to achieve specific interactions with biological targets. This makes it an attractive building block for the development of novel therapeutics.[3]
Physicochemical Properties
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₃H₁₁ClO₄S | |
| Molecular Weight | 302.75 g/mol | |
| Appearance | Colorless to light yellow oil or low melting solid | Based on similar sulfonyl chlorides.[5] |
| Boiling Point | > 200 °C (decomposes) | High boiling point is expected due to its molecular weight and polarity. |
| Melting Point | < 25 °C | Likely a liquid or low melting solid at room temperature. |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, toluene). Reacts with water and alcohols. | Typical for sulfonyl chlorides.[5] |
Synthesis and Purification
The synthesis of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride can be logically approached through a two-step sequence starting from readily available precursors. The key steps involve the formation of the diaryl ether linkage followed by the introduction of the sulfonyl chloride moiety via a Sandmeyer reaction.
Proposed Synthetic Pathway
The proposed synthesis involves two main stages:
-
Synthesis of the Precursor, 3-(2-Methoxyphenoxy)aniline: This can be achieved via a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation between 3-aminophenol and 2-bromoanisole, or a similar coupling strategy. An alternative approach involves the reaction of 1-fluoro-2-nitrobenzene with 3-methoxyphenol, followed by reduction of the nitro group.[6][7]
-
Conversion to [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride: The aniline precursor is converted to the corresponding diazonium salt, which then undergoes a Sandmeyer-type chlorosulfonylation.[8][9][10]
Caption: Proposed two-step synthesis of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride.
Detailed Experimental Protocol (Predictive)
Step 1: Synthesis of 3-(2-Methoxyphenoxy)aniline
-
Rationale: The Ullmann condensation is a reliable method for forming diaryl ether bonds. A copper catalyst is essential for this transformation.
-
Procedure:
-
To a reaction vessel, add 3-aminophenol (1.0 eq), 2-bromoanisole (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq) in a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(2-methoxyphenoxy)aniline.
-
Step 2: Synthesis of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
-
Rationale: The Sandmeyer reaction is a classic and effective method for converting anilines to sulfonyl chlorides.[11] The use of a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can improve safety and handling.[9][10]
-
Procedure:
-
Dissolve 3-(2-methoxyphenoxy)aniline (1.0 eq) in acetonitrile and cool to 0 °C.
-
Add concentrated hydrochloric acid (2.0 eq) followed by the dropwise addition of an aqueous solution of sodium nitrite (1.1 eq), maintaining the temperature below 5 °C to form the diazonium salt in situ.
-
In a separate vessel, prepare a solution of sulfur dioxide in acetic acid or use a stable SO₂ surrogate like DABSO.
-
Add a catalytic amount of copper(II) chloride to the SO₂ solution.
-
Slowly add the cold diazonium salt solution to the SO₂/catalyst mixture. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into ice-water and extract the product with a water-immiscible organic solvent such as dichloromethane.[12]
-
Wash the organic layer with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Further purification, if necessary, can be achieved by careful column chromatography on silica gel, though the reactive nature of the product requires swift handling.
-
Chemical Reactivity and Applications
The primary utility of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride lies in its role as an electrophile for the synthesis of sulfonamides and sulfonate esters.[5]
Sulfonamide Synthesis
The reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily affords the corresponding sulfonamides. This reaction is fundamental to the construction of a vast number of biologically active molecules.[2]
Caption: General reaction of the target sulfonyl chloride to form sulfonamides.
The resulting sulfonamides can serve as key intermediates or final drug candidates. The diaryl ether motif is present in numerous bioactive compounds, and the methoxy group can influence pharmacokinetic properties and binding interactions.
Potential Therapeutic Applications
Given the prevalence of the sulfonamide group in pharmaceuticals, [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride is a valuable tool for lead optimization in drug discovery programs targeting a range of diseases, including:
-
Cancer: As a building block for inhibitors of enzymes like carbonic anhydrases.
-
Inflammatory Diseases: For the synthesis of COX-2 inhibitors.[13]
-
Infectious Diseases: As a scaffold for novel antibacterial agents.
Safe Handling and Storage
[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride, like other sulfonyl chlorides, should be handled with care due to its reactivity and potential hazards. Based on data for similar compounds, the following precautions are recommended:[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Hazards: Assumed to be corrosive and to cause severe skin burns and eye damage. It is a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact: Immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry place away from moisture, as it reacts with water. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.
Conclusion
[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride is a promising and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. While specific experimental data is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles. This guide provides a solid foundation for researchers to safely and effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.
References
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Kovalenko, K., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max-Planck-Gesellschaft. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Balkenhohl, M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]
-
Ouyang, G., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]
-
Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
-
Seltzman, H. H., et al. (2012). 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide. MDPI. [Link]
- Google Patents. (2013).
- Google Patents. (2003). Process for the manufacture of arylsulfonyl chloride.
- Google Patents. (2012).
-
Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH. [Link]
-
ResearchGate. (2013). A New, Mild Preparation of Sulfonyl Chlorides. [Link]
-
ResearchGate. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. [Link]
-
ResearchGate. (2024). Application of Sulfonyl in Drug Design. [Link]
-
de la Torre, J. C., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
Wikipedia. Benzenesulfonyl chloride. [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Synfacts. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. [Link]
-
Moody, T. S., et al. (2010). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
PubChem. 3-Methoxybenzenesulfonyl chloride. [Link]
- Google Patents. (2011).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]

